

A Spectroscopic Guide to 2-Bromoanisole: Unveiling Molecular Structure

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromoanisole** (1-bromo-2-methoxybenzene), a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document presents indepth ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of spectroscopic principles.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the spectroscopic data obtained for **2-bromoanisole**. The data is presented in a clear, tabular format to facilitate easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy reveals the electronic environment of the hydrogen atoms within the **2-bromoanisole** molecule. The spectrum, typically recorded in deuterated chloroform (CDCl₃), shows four distinct signals in the aromatic region and one signal for the methoxy group protons.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.52 - 7.53	dd	7.9 - 8.0, 1.6	1H	H-6
7.24 - 7.26	m (ddd)	7.4 - 9.0, 1.6, 0.7	1H	H-4
6.90	dd	8.2, 1.0	1H	H-3
6.80 - 6.85	m (td)	7.7, 1.4	1H	H-5
3.85	S	-	3H	-OCH₃

Data compiled from spectra recorded at 400 MHz and 500 MHz in CDCl₃.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The proton-decoupled spectrum of **2-bromoanisole** in CDCl₃ displays six distinct signals, corresponding to the seven carbon atoms.

Chemical Shift (δ) ppm	Assignment
155.9	C-1 (C-O)
133.4	C-6
128.5 - 128.6	C-4
121.8	C-5
112.0 - 112.1	C-3
111.7 - 111.8	C-2 (C-Br)
56.2	-OCH₃

Data compiled from spectra recorded at 100 MHz and 126 MHz in CDCl₃.[1][2][3][4]

Infrared (IR) Spectroscopy



Infrared spectroscopy identifies the functional groups present in **2-bromoanisole** by measuring the absorption of infrared radiation corresponding to molecular vibrations. As a liquid, the spectrum can be obtained from a neat sample.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3060 - 3000	Medium	Aromatic C-H Stretch
~2960 - 2840	Medium	Aliphatic C-H Stretch (-OCH₃)
~1580, 1470	Strong	Aromatic C=C Bending
~1250	Strong	Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)
~1025	Strong	Symmetric C-O-C Stretch (Aryl-Alkyl Ether)
~750	Strong	C-H Out-of-plane Bending (Ortho-disubstituted)
~650	Medium-Weak	C-Br Stretch

Characteristic absorption regions for substituted anisoles and bromoarenes.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-bromoanisole** reveals its molecular weight and provides information on its fragmentation pattern. The presence of bromine is indicated by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity.



m/z	Relative Intensity	Proposed Fragment
188	~98%	[M+2] ⁺ (Molecular ion with ⁸¹ Br)
186	~99%	[M] ⁺ (Molecular ion with ⁷⁹ Br)
145	~43%	[M-CH ₂ O-H] ⁺ (with ⁸¹ Br)
143	~43%	[M-CH ₂ O-H] ⁺ (with ⁷⁹ Br)
63	~33%	[C₅H₃]+

Data obtained from Electron Ionization (EI) at 70 eV.[5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-bromoanisole** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrument Setup: The analysis is performed on a 400 or 500 MHz NMR spectrometer. The instrument is locked onto the deuterium signal of the CDCl₃ solvent, and the magnetic field is shimmed to ensure homogeneity.
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. The spectral width is set from approximately -2 to 12 ppm.
- ¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with single lines for each carbon. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used, with a spectral width of 0 to 200 ppm.



• Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phased, and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: As 2-bromoanisole is a liquid at room temperature, a neat spectrum is obtained.[6] One to two drops of the pure liquid are placed on the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.[7][8]
- Instrument Setup: An FTIR (Fourier-Transform Infrared) spectrometer is used. A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.
- Data Acquisition: The prepared salt plate assembly is placed in the sample holder in the path of the IR beam. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
- Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

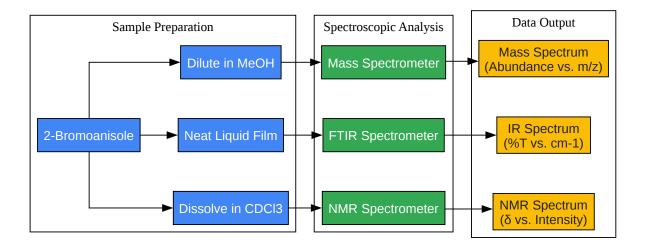
- Sample Preparation: A dilute solution of 2-bromoanisole is prepared by dissolving a small
 amount in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of
 approximately 1 mg/mL. This solution is then further diluted to the μg/mL range.
- Instrument Setup: An electron ionization (EI) mass spectrometer is used. The ionization energy is typically set to 70 eV. The instrument is calibrated using a standard reference compound.
- Data Acquisition: The sample is introduced into the ion source, often via direct infusion or through a gas chromatograph (GC-MS). The instrument scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.



• Data Processing: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualizing Spectroscopic Principles

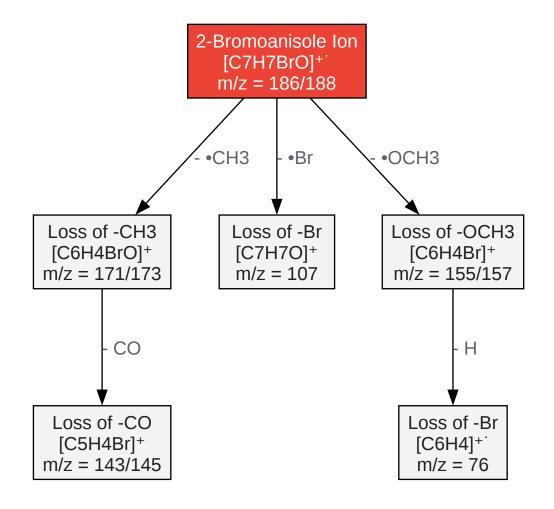
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of **2-bromoanisole**.



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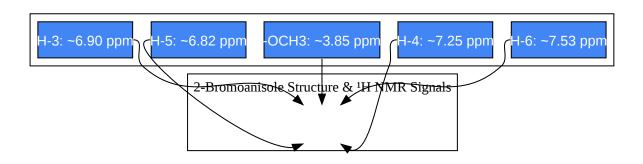
Caption: General workflow for the spectroscopic analysis of **2-bromoanisole**.





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Caption: Proposed MS fragmentation pathway for **2-bromoanisole** under EI.



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Caption: Correlation of ¹H NMR signals with the molecular structure.



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